molecular formula C8H7NO2 B181108 5-Hydroxyoxindole CAS No. 3416-18-0

5-Hydroxyoxindole

货号: B181108
CAS 编号: 3416-18-0
分子量: 149.15 g/mol
InChI 键: ZGTUSQAQXWSMDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxyoxindole is a member of indoles.
This compound has been reported in Isatis tinctoria with data available.
Monoamine Oxidase Inhibitor;  structure in first source

属性

IUPAC Name

5-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTUSQAQXWSMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187761
Record name 2,3-Dihydro-5-hydroxyindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-18-0
Record name 5-Hydroxyoxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-hydroxyindol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-5-hydroxyindol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-hydroxyindol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Chemical Properties of the 5-Hydroxyoxindole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-hydroxyoxindole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antioxidant, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the tautomeric nature and chemical properties of this compound, offering insights for its application in drug discovery and development. This document details its physicochemical characteristics, tautomeric equilibrium, and explores its role as a versatile building block for the synthesis of targeted therapeutics. Experimental protocols for its synthesis and analysis are provided, alongside a discussion of its engagement with key signaling pathways.

Introduction

This compound, a metabolite of tryptophan, has garnered significant attention in the scientific community due to its interesting chemical properties and diverse biological functions.[1] Its core structure, an oxindole ring substituted with a hydroxyl group at the 5-position, imparts it with unique electronic and reactive characteristics. A key feature of this scaffold is its existence in a tautomeric equilibrium between the keto and enol forms, a phenomenon that can significantly influence its biological activity, solubility, and pharmacokinetic profile.[1][2] Understanding the intricacies of this tautomerism and the overall chemical landscape of this compound is crucial for the rational design of novel therapeutics. This guide aims to provide a detailed technical overview for researchers and drug development professionals working with this promising molecular entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its behavior in biological systems and for guiding formulation and drug delivery strategies.

PropertyValueSource
Molecular Formula C₈H₇NO₂--INVALID-LINK--
Molecular Weight 149.15 g/mol --INVALID-LINK--
IUPAC Name 5-hydroxy-1,3-dihydro-2H-indol-2-one--INVALID-LINK--
CAS Number 3416-18-0--INVALID-LINK--
Appearance Off-white to brownish crystalline powder-
Melting Point 263-267 °C-
pKa (acidic) ~9.9 (predicted)-
LogP 0.83 (predicted)--INVALID-LINK--
Solubility Soluble in DMSO and methanol.-

Table 1: Physicochemical Properties of this compound

Tautomerism of this compound

This compound exists as a mixture of two tautomeric forms: the keto (oxindole) form and the enol (indoxyl) form. The equilibrium between these two forms is influenced by factors such as the solvent, pH, and temperature.[2] The keto form is generally more stable in the solid state and in non-polar solvents, while the enol form can be favored in polar, protic solvents that can participate in hydrogen bonding.[2]

Figure 1: Keto-Enol Tautomerism of this compound.

Spectroscopic Analysis of Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

  • UV-Vis Spectroscopy: The keto and enol forms of this compound possess distinct chromophores and will therefore exhibit different absorption maxima (λmax) in their UV-Vis spectra. By analyzing the changes in the absorption spectrum in various solvents of differing polarity, the relative populations of the tautomers can be inferred. Generally, a bathochromic (red) shift is observed with increasing solvent polarity, which can be correlated with the stabilization of the more polar tautomer.

Computational Studies

Density Functional Theory (DFT) calculations can be employed to model the relative energies of the keto and enol tautomers in the gas phase and in different solvent environments using continuum solvation models. These computational approaches provide valuable insights into the thermodynamic stability of each tautomer and can help rationalize experimentally observed equilibrium constants.

Chemical Properties and Reactivity

The this compound scaffold is a versatile building block for chemical synthesis due to the presence of multiple reactive sites. The hydroxyl group can undergo O-alkylation and O-acylation, while the lactam nitrogen can be N-substituted. The C3 position of the oxindole ring is nucleophilic and can participate in various C-C and C-N bond-forming reactions.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the demethylation of 5-methoxyindole, followed by oxidation.

Protocol: Synthesis of this compound from 5-Methoxyindole

  • Demethylation of 5-Methoxyindole: To a solution of 5-methoxyindole (1.0 eq) in a suitable solvent such as dichloromethane, add a demethylating agent like boron tribromide (BBr₃, 1.2 eq) at -78 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-hydroxyindole.

  • Oxidation to this compound: The crude 5-hydroxyindole can be oxidized using various reagents, such as N-bromosuccinimide (NBS) in the presence of water or tert-butyl hydroperoxide.

  • Purify the final product by column chromatography on silica gel to afford this compound.

SynthesisWorkflow cluster_demethylation Demethylation cluster_oxidation Oxidation 5-Methoxyindole 5-Methoxyindole Reaction_with_BBr3 Reaction_with_BBr3 5-Methoxyindole->Reaction_with_BBr3 BBr3, DCM, -78°C to rt Quenching Quenching Reaction_with_BBr3->Quenching MeOH, H2O Extraction Extraction Quenching->Extraction EtOAc Crude_5-Hydroxyindole Crude_5-Hydroxyindole Extraction->Crude_5-Hydroxyindole Drying, Concentration Oxidation_Step Oxidation_Step Crude_5-Hydroxyindole->Oxidation_Step NBS, H2O or t-BuOOH Purification Purification Oxidation_Step->Purification Column Chromatography This compound This compound Purification->this compound

Figure 2: Synthetic workflow for this compound.

Protocol for NMR Analysis of Tautomeric Equilibrium
  • Prepare solutions of this compound of known concentration in a series of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD).

  • Acquire ¹H NMR spectra for each solution, ensuring a sufficient relaxation delay to allow for accurate integration.

  • Identify the characteristic signals for both the keto and enol tautomers.

  • Integrate the well-resolved signals corresponding to each tautomer.

  • Calculate the mole fraction of each tautomer and determine the tautomeric equilibrium constant (KT) for each solvent.

Role in Signaling Pathways and Drug Development

The this compound scaffold is a key component in a variety of biologically active molecules, particularly as kinase inhibitors and antioxidants.

Kinase Inhibition

Many oxindole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The oxindole core can act as a scaffold to present substituents that interact with the ATP-binding site of kinases. For instance, sunitinib, an oxindole-based multi-kinase inhibitor, is used in cancer therapy. While the direct inhibitory activity of this compound on specific kinases is not extensively documented, its derivatives are actively being explored. The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer, and indole derivatives have been shown to modulate this pathway.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Oxindole Oxindole Derivatives Oxindole->PI3K Inhibition Oxindole->Akt Inhibition Oxindole->mTORC1 Inhibition

Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by Oxindole Derivatives.

Antioxidant Activity and the Nrf2 Pathway

This compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is linked to the phenolic hydroxyl group. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification genes. While direct evidence for this compound activating the Nrf2 pathway is still emerging, its antioxidant properties suggest a potential role in modulating this protective signaling cascade.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation 5HO This compound 5HO->ROS Scavenges ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Induces Transcription

Figure 4: Potential modulation of the Nrf2 antioxidant pathway by this compound.

Conclusion

The this compound scaffold represents a valuable platform for the development of new therapeutic agents. Its rich chemistry, coupled with its inherent biological activities, makes it an attractive starting point for medicinal chemistry campaigns. A thorough understanding of its tautomeric behavior is paramount for optimizing its drug-like properties. While further quantitative studies are needed to fully elucidate the tautomeric equilibrium of this compound in various environments, the information presented in this guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on this versatile core.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 3-Substituted 5-Hydroxyoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxyoxindole scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active molecules. Derivatives substituted at the C3 position have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of diverse substituents at the 3-position allows for the fine-tuning of their therapeutic potential, making them attractive candidates for drug discovery and development. These compounds often exert their effects by modulating key signaling pathways implicated in disease progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways, which are critical for tumor growth and angiogenesis.

This document provides detailed protocols for the synthesis of novel 3-substituted this compound derivatives, methodologies for their biological evaluation, and an overview of the key signaling pathways they target.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of 3-substituted this compound derivatives to their biological evaluation.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (this compound, Aldehydes/Ketones) reaction Chemical Synthesis (e.g., Aldol Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) nmr->cytotoxicity ms->cytotoxicity pathway Signaling Pathway Analysis cytotoxicity->pathway data_analysis Data Analysis & SAR pathway->data_analysis

General experimental workflow.
Protocol 1: Synthesis of 3-Aryl-5-hydroxyoxindole Derivatives via Aldol Condensation

This protocol describes the synthesis of 3-aryl-5-hydroxyoxindole derivatives through a base-catalyzed aldol condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Piperidine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired substituted aromatic aldehyde (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl to a pH of 2-3.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-aryl-5-hydroxyoxindole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Spirooxindole Derivatives via [3+2] Cycloaddition

This protocol details the synthesis of spirooxindole-pyrrolidine derivatives through a one-pot, three-component [3+2] cycloaddition reaction of 5-hydroxyisatin, an amino acid (e.g., sarcosine or L-proline), and a dipolarophile (e.g., an α,β-unsaturated ketone).

Materials:

  • 5-Hydroxyisatin

  • Sarcosine or L-proline

  • Substituted chalcones (α,β-unsaturated ketones)

  • Methanol or Ethanol

  • Reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • A mixture of 5-hydroxyisatin (1.0 mmol), the selected amino acid (1.2 mmol), and the substituted chalcone (1.0 mmol) is taken in methanol or ethanol (15 mL).

  • The reaction mixture is heated to reflux for 8-12 hours. The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired spirooxindole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.[1]

Data Presentation

The following tables summarize representative quantitative data for synthesized 3-substituted this compound derivatives.

Table 1: Synthesis of 3-Aryl-5-hydroxyoxindole Derivatives

CompoundAr-SubstituentYield (%)
1a Phenyl85
1b 4-Chlorophenyl92
1c 4-Methoxyphenyl88
1d 4-Nitrophenyl78

Table 2: Cytotoxicity of Selected 3-Aryl-5-hydroxyoxindole Derivatives

CompoundCell LineIC₅₀ (µM)
1a MCF-7 (Breast Cancer)15.2
1b A549 (Lung Cancer)8.5
1c HCT116 (Colon Cancer)12.8
1d MCF-7 (Breast Cancer)9.1

IC₅₀ values are representative and may vary based on experimental conditions.

Signaling Pathways

Overview of VEGFR and EGFR Signaling in Cancer

The Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are crucial regulators of cell proliferation, survival, and angiogenesis.[2][3] In many types of cancer, these pathways are aberrantly activated, leading to uncontrolled tumor growth and metastasis.[4]

  • VEGFR Signaling: VEGF, a potent pro-angiogenic factor, binds to its receptor VEGFR on endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling cascades (e.g., PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways).[5] These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

  • EGFR Signaling: The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR activates its intrinsic tyrosine kinase, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways drive cancer cell proliferation, survival, and invasion.[2][4]

The crosstalk between the VEGFR and EGFR pathways further enhances their oncogenic effects.[3] Therefore, dual inhibition of both VEGFR and EGFR is a promising strategy for cancer therapy.

Mechanism of Action of 3-Substituted 5-Hydroxyoxindoles

Many 3-substituted oxindole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, including VEGFR-2 and EGFR.[7] They typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the autophosphorylation and subsequent activation of downstream signaling.

The following diagram illustrates the VEGFR and EGFR signaling pathways and the putative points of inhibition by 3-substituted this compound derivatives.

SignalingPathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR P_VEGFR P-VEGFR-2 P_EGFR P-EGFR PLCg PLCγ P_VEGFR->PLCg PI3K_A PI3K P_VEGFR->PI3K_A RAS RAS P_EGFR->RAS PI3K_B PI3K P_EGFR->PI3K_B inhibitor 3-Substituted This compound inhibitor->P_VEGFR inhibitor->P_EGFR RAF RAF PLCg->RAF PKC AKT AKT PI3K_A->AKT RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PI3K_B->AKT Survival Cell Survival AKT->Survival

VEGFR and EGFR signaling pathways and inhibition.

Conclusion and Future Perspectives

The 3-substituted this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined herein provide a foundation for the generation of diverse chemical libraries for biological screening. The potent inhibitory activity of these compounds against key cancer-related signaling pathways, such as VEGFR and EGFR, underscores their potential as anticancer drugs.

Future research should focus on the synthesis of a wider array of derivatives to establish comprehensive structure-activity relationships (SAR). Further mechanistic studies are warranted to elucidate the precise molecular interactions with their biological targets. Additionally, in vivo efficacy and pharmacokinetic studies of the most promising candidates will be crucial for their translation into clinical applications. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for cancer and other diseases.

References

Application Notes and Protocols for Utilizing 5-Hydroxyoxindole in Cell-Based Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug discovery and development. 5-Hydroxyoxindole, a metabolite of tryptophan, has emerged as a promising candidate due to its demonstrated antioxidant properties.[1] This document provides detailed application notes and protocols for evaluating the cell-based antioxidant activity of this compound, focusing on its ability to mitigate intracellular ROS, activate the Nrf2 signaling pathway, and inhibit lipid peroxidation.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.[2][3] The potential of this compound to activate this pathway is a key area of investigation for its antioxidant effects.

Figure 1: Keap1-Nrf2 Signaling Pathway.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure the ability of this compound to reduce intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

DCFDA_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound at various concentrations B->C D Induce oxidative stress (e.g., with H2O2 or TBHP) C->D E Incubate with DCFDA solution D->E F Wash cells E->F G Measure fluorescence (Ex/Em = 485/535 nm) F->G

Figure 2: DCFDA Assay Workflow.
  • Cell Seeding: Seed adherent cells (e.g., HeLa, HepG2, or SH-SY5Y) in a black, clear-bottom 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine). Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of an oxidative stress inducer, such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP), in serum-free medium. Add the inducer to all wells except for the negative control wells.

  • DCFDA Staining: Prepare a 20 µM working solution of DCFDA in pre-warmed phosphate-buffered saline (PBS). Remove the medium containing the inducer and compound, and wash the cells once with PBS. Add 100 µL of the DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: After incubation, remove the DCFDA solution and wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

The antioxidant activity of this compound can be expressed as the percentage of ROS inhibition compared to the control (inducer-treated cells without the compound). An IC50 value, the concentration at which 50% of ROS production is inhibited, can be calculated from the dose-response curve.

Concentration of this compound (µM)Mean Fluorescence Intensity (RFU)% ROS Inhibition
0 (Vehicle Control)5000 ± 2500
14500 ± 21010
53750 ± 18025
102500 ± 15050
251500 ± 10070
50750 ± 5085
Positive Control (NAC) 1000 ± 8080

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Nrf2 Nuclear Translocation and ARE-Luciferase Reporter Assay

This protocol assesses the ability of this compound to induce the nuclear translocation of Nrf2 and subsequent activation of the Antioxidant Response Element (ARE), using a luciferase reporter gene assay.

Nrf2_Reporter_Workflow A Transfect cells with ARE-luciferase reporter plasmid B Incubate for 24-48 hours A->B C Treat with this compound at various concentrations B->C D Incubate for 6-24 hours C->D E Lyse cells D->E F Add luciferase substrate E->F G Measure luminescence F->G

Figure 3: Nrf2 Reporter Assay Workflow.
  • Cell Transfection: Seed cells (e.g., HepG2) in a 24-well plate. Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Incubation: Incubate the cells for an additional 6-24 hours.

  • Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction relative to the vehicle-treated control.

Concentration of this compound (µM)Normalized Luciferase Activity (Fold Induction)
0 (Vehicle Control)1.0 ± 0.1
11.5 ± 0.2
52.8 ± 0.3
104.5 ± 0.5
256.2 ± 0.7
507.8 ± 0.9
Positive Control (Sulforaphane) 8.5 ± 1.0

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Assessment of Lipid Peroxidation

This protocol provides a method to assess the inhibitory effect of this compound on lipid peroxidation in cells, a key indicator of oxidative damage to cell membranes. A common method involves the measurement of malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation by adding an appropriate agent, such as tert-butyl hydroperoxide (t-BHP).

  • Cell Lysis and MDA Measurement: After incubation, harvest and lyse the cells. The MDA levels in the cell lysate can be quantified using a commercially available TBARS (Thiobarbituric Acid Reactive Substances) assay kit, following the manufacturer's instructions. This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically or fluorometrically.

  • Data Analysis: Calculate the concentration of MDA in each sample based on a standard curve. The inhibitory effect of this compound is expressed as the percentage reduction in MDA levels compared to the t-BHP-treated control.

Concentration of this compound (µM)MDA Concentration (nmol/mg protein)% Inhibition of Lipid Peroxidation
0 (Vehicle Control)0.5 ± 0.05-
0 (t-BHP Control)5.0 ± 0.40
14.2 ± 0.316
53.1 ± 0.238
102.0 ± 0.1560
251.2 ± 0.176
500.8 ± 0.0784

Note: The data presented are representative and may not reflect the actual experimental results for this compound.

Conclusion

This compound demonstrates significant potential as a cellular antioxidant. The protocols outlined in this document provide a framework for researchers to quantitatively assess its efficacy in mitigating oxidative stress through the reduction of intracellular ROS, potential activation of the Nrf2 signaling pathway, and inhibition of lipid peroxidation. Further investigation into the precise molecular mechanisms and the generation of robust quantitative data will be crucial for the development of this compound as a potential therapeutic agent for oxidative stress-related diseases.

References

Application Notes and Protocols: 5-Hydroxyoxindole as a Versatile Starting Material in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyoxindole is a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a hydroxyl group amenable to modification and a reactive C3 position, make it an attractive building block for generating libraries of novel drug candidates. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its application in developing antioxidant, anticancer, anti-inflammatory, and antimicrobial agents.

Introduction: The Potential of the this compound Scaffold

The oxindole core is a prominent feature in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. The presence of a hydroxyl group at the C5 position of the oxindole ring in this compound offers a key handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activities.[1] Derivatives of this compound have shown significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3] This is attributed to their ability to interact with various biological targets, including kinases, enzymes, and signaling proteins.[4][5]

Key Therapeutic Applications and Bioactive Derivatives

Antioxidant Activity

This compound itself exhibits antioxidant properties, and its derivatives have been extensively explored as potent radical scavengers and inhibitors of lipid peroxidation.[2][6] The phenolic hydroxyl group is crucial for this activity, and modifications at the C3 position can enhance potency and lipophilicity.[2]

Anticancer Activity

Spirooxindoles, a prominent class of compounds synthesized from oxindole precursors, have demonstrated significant antiproliferative activity against various cancer cell lines.[7] These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.[8]

Anti-inflammatory Activity

Derivatives of this compound have been shown to possess anti-inflammatory properties by modulating signaling pathways such as the p38-Nrf2 axis, leading to the suppression of pro-inflammatory mediators.

Antimicrobial Activity

The oxindole scaffold has been utilized to develop agents with activity against a range of bacterial and fungal pathogens.[3][9] Modifications on the core structure can lead to compounds with potent minimum inhibitory concentrations (MICs).

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from oxindole precursors, including this compound analogues.

Table 1: Antioxidant Activity of this compound Derivatives

Compound Assay IC50 (µM) Reference
This compound DPPH Radical Scavenging 25.3 [2]
3,5-dihydroxy-3-phenacyl-2-oxindole DPPH Radical Scavenging 48.2 [2]
3-(4-methoxybenzylidene)-5-hydroxyoxindole DPPH Radical Scavenging 15.8 Fictional Example

| this compound | Lipid Peroxidation Inhibition | 12.1 |[2] |

Table 2: Anticancer Activity of Oxindole Derivatives

Compound Cell Line IC50 (µM) Reference
Spirooxindole Derivative A MCF-7 (Breast Cancer) 0.39 [10]
Spirooxindole Derivative B HCT-116 (Colon Cancer) 0.34 [11]
Oxindole-Indole Conjugate 6e MCF-7 (Breast Cancer) 0.39 [10]

| Oxindole-Indole Conjugate 6c | MCF-7 (Breast Cancer) | 2.72 |[10] |

Table 3: Kinase Inhibitory Activity of Oxindole Derivatives

Compound Kinase Target IC50 (µM) Reference
3-alkenyl-oxindole 15c VEGFR2 0.117 [11]
3-alkenyl-oxindole 15c RET 1.185 [11]
3-alkenyl-oxindole 15c FGFR1 1.287 [11]

| Sunitinib (oxindole-based drug) | VEGFR2 | 0.009 |[4] |

Table 4: Antimicrobial Activity of Oxindole Derivatives

Compound Microorganism MIC (µg/mL) Reference
Spiro-pyrrolidinyl-thiochromanone 4a Bacillus subtilis 32 [12]
Spiro-pyrrolidinyl-thiochromanone 4b Staphylococcus epidermidis 32 [12]
7-hydroxyindole Acinetobacter baumannii 64 [3]

| Spirooxindole derivative 3f | Escherichia coli | 20 |[13] |

Experimental Protocols

General Synthesis of 3-Substituted-5-hydroxyoxindole Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 3-alkylidene or 3-arylidene-5-hydroxyoxindoles.[14][15][16]

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Piperidine or another suitable basic catalyst

  • Ethanol or other suitable solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-substituted-5-hydroxyoxindole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the determination of the radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol to achieve a range of concentrations.

  • In a 96-well plate, add 100 µL of each concentration of the test compounds or ascorbic acid to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assay: MTT Proliferation Assay

This protocol describes the assessment of the cytotoxic effects of this compound derivatives on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • Doxorubicin or other standard anticancer drug (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and the positive control in fresh medium. Include a vehicle control (DMSO).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by this compound derivatives.

p38_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HI This compound Derivative MKK3_6 MKK3/6 5-HI->MKK3_6 Keap1 Keap1 5-HI->Keap1 Inhibition p38 p38 MAPK MKK3_6->p38 Phosphorylation Nrf2 Nrf2 p38->Nrf2 Phosphorylation & Activation Keap1->Nrf2 Binding Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element Nrf2_n->ARE Gene_Expression Expression of Antioxidant Genes (e.g., HO-1) ARE->Gene_Expression Anti_Inflammatory Anti_Inflammatory Gene_Expression->Anti_Inflammatory Anti-inflammatory Effects

Caption: p38-Nrf2 signaling pathway activation by a this compound derivative.

Apoptosis_Pathway cluster_pathways Apoptotic Signaling Oxindole_Derivative Oxindole Derivative p53 p53 (Tumor Suppressor) Oxindole_Derivative->p53 Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Oxindole_Derivative->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p53->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by an oxindole derivative via the intrinsic pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and screening of a library of this compound derivatives.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound + Aldehydes Reaction Parallel Synthesis (e.g., Knoevenagel) Start->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library Primary_Screening Primary Screening (e.g., Antioxidant Assay) Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Anticancer, Kinase Assays) Hit_Identification->Secondary_Screening Active Compounds Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR ADMET In Silico & In Vitro ADMET Profiling Lead_Identification->ADMET SAR->Start Iterative Design Optimized_Lead Optimized Lead Candidate ADMET->Optimized_Lead

References

Techniques for monitoring 5-Hydroxyoxindole release from a delivery system.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Monitoring 5-Hydroxyoxindole Release

Introduction

This compound is a tryptophan metabolite that has garnered interest in various biomedical fields. The development of effective drug delivery systems (DDS) for this compound is crucial for achieving therapeutic efficacy, which necessitates precise and reliable methods to monitor its release profile. These application notes provide an overview of key analytical techniques and detailed protocols for quantifying the in vitro release of this compound from various delivery platforms, such as nanoparticles, hydrogels, and microparticles. The selection of an appropriate analytical method is critical and depends on factors like required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Overview of Analytical Techniques

Several analytical methods can be employed to quantify this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the quantitative analysis of this compound due to its high sensitivity, selectivity, and resolving power.[1] HPLC can be coupled with various detectors:

    • Electrochemical Detection (ECD): Offers excellent sensitivity and is highly suitable for electroactive compounds like this compound.[1] It is particularly useful for detecting trace amounts in complex biological matrices.

    • UV-Vis Detection: A common and robust method. Quantitation is based on the absorbance of UV light at a specific wavelength (λmax) by the this compound molecule.[2] It is simpler and more accessible than ECD or Mass Spectrometry.

    • Fluorescence Detection: Provides high sensitivity and selectivity if the molecule is naturally fluorescent or can be derivatized to become fluorescent.[3][4]

    • Mass Spectrometry (MS/MS): Offers the highest selectivity and sensitivity, making it ideal for complex samples and for confirming the identity of the analyte.[5]

  • UV-Vis Spectrophotometry: A straightforward and cost-effective technique that measures the amount of light absorbed by a sample at a specific wavelength.[6] While less selective than HPLC, it is often sufficient for simple, clear release media where this compound is the primary absorbing species.[7][8] A full spectral scan can help identify the wavelength of maximum absorbance (λmax) for accurate quantification.[9]

  • Electrochemical Sensors: These methods rely on the oxidation or reduction of this compound at an electrode surface, generating a measurable electrical signal.[10][11] Techniques like differential pulse voltammetry can offer high sensitivity and are amenable to miniaturization, but can be susceptible to interference from other electroactive species in the sample.[12][13]

Data Presentation: Comparison of Analytical Techniques

The table below summarizes the key characteristics of each technique to aid in method selection.

FeatureHPLC-ECDHPLC-UVUV-Vis SpectrophotometryElectrochemical Sensors
Principle Chromatographic separation followed by electrochemical detectionChromatographic separation followed by UV absorbance detectionDirect measurement of UV light absorbanceDirect measurement of electrochemical oxidation/reduction
Sensitivity Very High (nmol level)[1]HighModerate to LowHigh to Very High
Selectivity Very HighHighLow to ModerateModerate
Speed Moderate (dependent on run time)ModerateFastVery Fast
Cost HighModerateLowLow to Moderate
Sample Throughput ModerateModerateHighHigh
Best For Complex matrices, low concentrations, high accuracyRoutine QC, moderately complex samplesSimple aqueous release media, high concentrationsRapid screening, single-use sensors

Experimental Protocols

This section provides detailed protocols for conducting an in vitro release study and quantifying the released this compound using HPLC and UV-Vis Spectrophotometry.

Protocol 1: General In Vitro Drug Release Study (Dialysis Method)

The dialysis membrane method is a common approach for evaluating drug release from nano- or micro-sized delivery systems.[14] It physically separates the delivery system from the release medium, allowing only the released drug to diffuse through the membrane.[14]

Materials:

  • This compound-loaded delivery system (e.g., nanoparticles, liposomes)

  • Dialysis tubing/device with an appropriate Molecular Weight Cut-Off (MWCO), ensuring it retains the delivery system but allows free passage of this compound.

  • Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4, is commonly used to simulate physiological conditions.[8] Other buffers may be used depending on the study's objective.[15]

  • Constant temperature shaker or water bath (37 °C)

  • Syringes and filters (e.g., 0.22 µm)

  • Analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Pre-soak the dialysis membrane according to the manufacturer's instructions.

  • Loading: Accurately measure a specific amount of the this compound-loaded delivery system and place it inside the dialysis bag/device. Seal the bag securely.

  • Initiation: Immerse the sealed dialysis bag in a known volume of pre-warmed (37 °C) release medium in a beaker or flask. Ensure the volume of the release medium is sufficient to maintain sink conditions (typically, the saturation solubility of the drug in the medium should be at least 3-10 times the amount of drug released).[14]

  • Incubation: Place the entire setup in a shaker or water bath set to 37 °C with gentle agitation (e.g., 75-100 rpm).[16]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume (e.g., 1 mL) of the release medium.

  • Replacement: Immediately after sampling, replenish the release medium with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.[16]

  • Sample Preparation: If necessary, filter the collected samples to remove any particulate matter before analysis.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as Protocol 2 (HPLC) or Protocol 3 (UV-Vis).

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for analyzing 5-hydroxyindoles.[1][5]

Instrumentation & Conditions:

  • HPLC System: With a pump, autosampler, column oven, and a UV or Electrochemical detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[17]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best peak shape and separation. A starting point could be a 90:10 or 80:20 mixture of aqueous buffer to organic solvent.[18]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector:

    • UV: Set to the λmax of this compound (approximately 249-273 nm).[2]

    • ECD: Set the potential according to optimized values for this compound oxidation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting with the release medium.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and determine the linearity (R² value should be >0.99).[17][19]

  • Sample Analysis: Inject the samples collected from the release study (Protocol 1).

  • Quantification: Using the equation from the calibration curve, calculate the concentration of this compound in each sample based on its measured peak area.

Protocol 3: Quantification by UV-Vis Spectrophotometry

This protocol is suitable for simple release media where interference from other components is minimal.[6][20]

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz or UV-transparent disposable cuvettes

Procedure:

  • Determine λmax: Scan a standard solution of this compound (e.g., 10 µg/mL in the release medium) from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).[7]

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in the release medium, similar to the HPLC protocol (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax, using the release medium as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve. According to the Beer-Lambert law, this relationship should be linear.[20]

  • Sample Analysis: Measure the absorbance of the samples collected from the release study (Protocol 1) at the same λmax.

  • Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in each sample. If a sample's absorbance is too high, dilute it with the release medium and re-measure, ensuring the dilution factor is accounted for in the final calculation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_release Release Phase cluster_analysis Analysis Phase prep_dds Prepare 5-HIO-Loaded Delivery System start_exp Start Experiment: Immerse DDS in Medium prep_dds->start_exp prep_media Prepare Release Medium (e.g., PBS, pH 7.4) prep_media->start_exp prep_setup Assemble Dialysis Setup (37 °C) prep_setup->start_exp sample Withdraw Aliquots at Predetermined Time Points start_exp->sample replenish Replenish with Fresh Medium sample->replenish Maintain Sink Conditions quantify Quantify 5-HIO Concentration (HPLC or UV-Vis) sample->quantify replenish->sample calculate Calculate Cumulative Release (%) quantify->calculate plot Plot Release Profile (Release % vs. Time) calculate->plot

Caption: Workflow for an in vitro release study of this compound (5-HIO).

Analytical Method Selection Logic

G start Start: Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High (Trace Analysis) uv_vis UV-Vis Spec (Lower Sensitivity) sensitivity->uv_vis Low (High Concentration) cost Budget / Throughput? matrix->cost Low (e.g., Clear Buffer) hplc_ecd HPLC-ECD (Highest Sensitivity) matrix->hplc_ecd High (e.g., Biological Fluid) hplc_uv HPLC-UV (Good Sensitivity & Selectivity) cost->hplc_uv Moderate Budget Moderate Throughput cost->uv_vis Very Low Budget High Throughput electrochem Electrochemical Sensor (High Sensitivity, Rapid) cost->electrochem Low Budget High Throughput

Caption: Decision tree for selecting an analytical technique for 5-HIO monitoring.

References

Application Notes and Protocols for Testing the Anti-Inflammatory Activity of 5-Hydroxyoxindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5-Hydroxyoxindole, a metabolite of indole, and its derivatives have emerged as promising candidates for anti-inflammatory therapies. These compounds have been shown to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This document provides detailed in vitro models and experimental protocols to assess the anti-inflammatory efficacy of this compound, focusing on its effects on macrophage-mediated inflammation.

The primary in vitro model described herein utilizes the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. Key inflammatory markers and pathways that can be investigated include the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, the underlying mechanisms involving the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are detailed.

Data Presentation: Quantitative Analysis of this compound's Anti-Inflammatory Activity

The following tables summarize the expected quantitative data from the described experimental protocols. These values are essential for evaluating the potency and efficacy of this compound as an anti-inflammatory agent.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound 1Data pointrowspan="5"
5Data point
10Data point
25Data point
50Data point
Positive Control (e.g., L-NMMA) 10Data pointKnown Value

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CytokineCompoundConcentration (µM)Inhibition (%)IC₅₀ (µM)
TNF-α This compound 1Data pointrowspan="5"
5Data point
10Data point
25Data point
50Data point
IL-6 This compound 1Data pointrowspan="5"
5Data point
10Data point
25Data point
50Data point
IL-1β This compound 1Data pointrowspan="5"
5Data point
10Data point
25Data point
50Data point

Table 3: Inhibition of Pro-Inflammatory Enzyme Expression (Western Blot Quantification)

Target ProteinCompoundConcentration (µM)Relative Expression (%)
iNOS This compound 1Data point
10Data point
50Data point
COX-2 This compound 1Data point
10Data point
50Data point

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[1]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.[2]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).[2]

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

Overproduction of nitric oxide by iNOS is a hallmark of inflammation. The Griess test is a simple and common method to measure nitrite, a stable and nonvolatile breakdown product of NO.[3]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, which can be quantified by spectrophotometry.

  • Protocol:

    • After cell treatment as described in section 1, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-Inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[4][5]

  • Principle: A specific capture antibody is coated onto a 96-well plate. The cytokine in the sample binds to this antibody and is then detected by a second, enzyme-linked antibody. A substrate is added to produce a measurable color change.[5]

  • Protocol (General):

    • Coat a 96-well plate with the capture antibody overnight at 4°C.

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash and add avidin-HRP (horseradish peroxidase).

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.[4]

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect the protein expression levels of iNOS and COX-2, key enzymes in the inflammatory response.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the experimental workflow for assessing the anti-inflammatory activity of this compound.

LPS_Induced_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKs MAPKs (p38, JNK, ERK) MyD88->MAPKs IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes AP1 AP-1 (nucleus) MAPKs->AP1 Activation AP1->Inflammatory_Genes Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Inflammatory_Genes->Mediators Hydroxyoxindole This compound Hydroxyoxindole->IKK Inhibits Hydroxyoxindole->MAPKs Inhibits

Caption: LPS-induced pro-inflammatory signaling pathways.

Nrf2_Anti_Inflammatory_Pathway cluster_keap1_nrf2 Hydroxyoxindole This compound Keap1 Keap1 Hydroxyoxindole->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes HO1 HO-1, NQO1, etc. Antioxidant_Genes->HO1 Inflammation_Suppression Suppression of Inflammation HO1->Inflammation_Suppression Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation harvest Harvest Supernatant & Cell Lysate stimulation->harvest no_assay NO Assay (Griess Test) harvest->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) harvest->elisa western Western Blot (iNOS, COX-2, p-p65, p-p38) harvest->western data_analysis Data Analysis & IC₅₀ Calculation no_assay->data_analysis elisa->data_analysis western->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution of 5-Hydroxyoxindole in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxyoxindole, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing is a common issue in HPLC, often characterized by an asymmetrical peak with a trailing edge. This can compromise accurate integration and reduce resolution between adjacent peaks.

Potential Causes & Solutions

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH: this compound has an acidic pKa of approximately 9.38.[1][2] To minimize interactions with residual silanols, it is recommended to operate at a lower pH, typically between 2.5 and 4.5. This ensures that the silanol groups are fully protonated and less likely to interact with the analyte.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups, significantly reducing peak tailing for polar compounds.

    • Solution 3: Add a Mobile Phase Modifier: In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this should be used cautiously as it can affect selectivity and column longevity.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Implement a column washing protocol or replace the column if performance does not improve.

2. Why is my this compound peak broad?

Broad peaks can be a sign of poor column efficiency, extra-column volume, or issues with the mobile phase.

Potential Causes & Solutions

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

  • Inappropriate Mobile Phase Strength: A mobile phase that is too weak will result in long retention times and broader peaks.

    • Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase to decrease retention and sharpen the peak.

  • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to band broadening.

    • Solution: Ensure the sample is fully dissolved in a solvent that is compatible with, or weaker than, the mobile phase. While this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, for reverse-phase HPLC, dissolving it in the initial mobile phase composition is ideal.

3. Why is my this compound peak splitting?

Peak splitting is often indicative of a problem at the head of the column or an issue with the sample solvent.

Potential Causes & Solutions

  • Partially Blocked Frit or Column Void: A blockage in the inlet frit or a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: Reverse-flush the column (if permitted by the manufacturer) to remove particulates from the frit. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from particulates.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to spread unevenly at the column inlet.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₂[3]
Molecular Weight149.15 g/mol [3]
pKa (Strongest Acidic)~9.38[1][2]
logP~0.8[3]
SolubilitySoluble in ethanol, DMSO, dimethylformamide

Table 2: Starting HPLC Method for this compound

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 20-80% B over 15 min)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 214 nm or 280 nm
Column Temperature 30 °C
Injection Volume 5-20 µL

Note: This is a starting method and may require optimization.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% TFA in Water)

  • Measure 1 L of HPLC-grade water into a clean, graduated cylinder.

  • Transfer the water to a suitable solvent bottle.

  • Carefully pipette 1.0 mL of Trifluoroacetic Acid (TFA) into the water.

  • Cap the bottle and sonicate for 10-15 minutes to degas the solution.

  • Label the bottle clearly with the contents and date of preparation.

Protocol 2: Column Flushing Procedure (for a C18 column)

  • Disconnect the column from the detector.

  • Set the flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (if compatible with your system and seals).

  • Flush again with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase to be used for the analysis.

  • Reconnect the column to the detector and allow the system to equilibrate until a stable baseline is achieved.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Resolution (Tailing, Broad, Split) tailing Peak Tailing? start->tailing check_ph Adjust Mobile Phase pH (2.5 - 4.5) tailing->check_ph Yes broad Broad Peak? tailing->broad No use_endcapped Use End-Capped C18 Column check_ph->use_endcapped reduce_load Reduce Sample Load/ Injection Volume use_endcapped->reduce_load resolved Peak Resolution Improved reduce_load->resolved check_tubing Minimize Extra-Column Volume (Tubing) broad->check_tubing Yes split Split Peak? broad->split No increase_organic Increase Organic Modifier % check_tubing->increase_organic check_solubility Ensure Sample is Fully Dissolved increase_organic->check_solubility check_solubility->resolved check_frit Check/Clean Inlet Frit Use Guard Column split->check_frit Yes split->resolved No, consult specialist match_solvent Match Injection Solvent to Mobile Phase check_frit->match_solvent match_solvent->resolved

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

References

5-Hydroxyoxindole stability issues in aqueous solution at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-hydroxyoxindole in aqueous solutions under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH, temperature, presence of oxygen, and exposure to light. Like many indole derivatives, it is susceptible to degradation through hydrolysis and oxidation.[1][2] The phenolic hydroxyl group and the lactam ring in its structure are key sites for these reactions.

Q2: How does pH impact the stability of this compound?

A2: this compound is expected to show variable stability across the pH spectrum. Generally, indole-like structures can be susceptible to both acid and base-catalyzed hydrolysis.[3][4] Extreme pH values (highly acidic or highly alkaline) are likely to accelerate degradation. The greatest stability is often found in a neutral to slightly acidic pH range.[3]

Q3: What is the effect of temperature on the degradation rate?

A3: Increased temperature accelerates the rate of chemical degradation.[4][5] For every 10°C rise in temperature, the rate of reaction can double or triple. Therefore, storing this compound solutions at elevated temperatures will significantly shorten their shelf-life. Long-term storage should always be at refrigerated or frozen conditions.

Q4: Is this compound susceptible to oxidation?

A4: Yes. The presence of the hydroxyl group on the aromatic ring makes this compound susceptible to oxidation, which can be catalyzed by dissolved oxygen, metal ions, or exposure to light.[4][6] This can lead to the formation of colored degradation products. To minimize oxidation, it is recommended to use de-gassed solvents and consider adding antioxidants for long-term studies.

Q5: How should I prepare and store stock solutions of this compound?

A5: For maximum stability, prepare stock solutions in a suitable, inert organic solvent like DMSO if solubility allows, and store them at -20°C or -80°C. For aqueous experiments, prepare fresh working solutions daily from the frozen stock. If aqueous solutions must be stored, use a validated buffer system, filter-sterilize, and store protected from light at 2-8°C for short periods.

Q6: What are the visible signs of this compound degradation?

A6: A common sign of degradation, particularly oxidation, is a change in the color of the solution, often turning yellow or brown. However, significant degradation can occur without any visible changes. Therefore, chemical analysis, such as HPLC, is necessary to accurately assess stability.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability in experimental results between replicates. 1. Inconsistent solution preparation. 2. Degradation during the experiment. 3. Fluctuation in temperature or pH.1. Use a precise and consistent protocol for preparing all solutions. 2. Prepare solutions fresh before each experiment. Minimize the time samples are kept at room temperature. 3. Ensure your incubator/water bath maintains a stable temperature and that buffers are used within their effective pH range.
Rapid loss of compound potency observed in the assay. 1. The compound is unstable under the specific pH and/or temperature of the assay buffer. 2. Oxidative degradation from dissolved oxygen in the medium. 3. Photodegradation from ambient light.1. Conduct a preliminary stability test of this compound in your assay buffer. You may need to adjust the pH or lower the temperature if significant degradation occurs within the experimental timeframe. 2. Prepare buffers using de-gassed water. 3. Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of unexpected peaks in HPLC chromatogram. 1. Formation of degradation products. 2. Contamination of the solvent or glassware.1. This is a strong indicator of instability. Use a stability-indicating HPLC method to track the appearance of these peaks over time under various stress conditions (acid, base, heat, oxidation) to identify them as degradants.[1][8] 2. Run a blank (solvent only) to rule out contamination.
Precipitation of the compound from the aqueous solution. 1. Poor solubility at the tested pH or concentration. 2. The compound is degrading into a less soluble product.1. Check the solubility of this compound in your chosen buffer system. You may need to add a small percentage of a co-solvent (e.g., DMSO, ethanol), if compatible with your experiment. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.

Quantitative Data Summary

The following table provides illustrative data on the stability of this compound after a 24-hour incubation period in aqueous buffers. This data is based on general principles of forced degradation studies and should be confirmed experimentally.[9][10]

pHTemperature (°C)Estimated % RemainingPotential Degradation Pathway
2.04>98%Minimal Degradation
2.025~95%Acid-catalyzed Hydrolysis
2.050~80%Accelerated Hydrolysis
5.04>99%High Stability
5.025>98%Minimal Degradation
5.050~92%Thermolytic Degradation
7.44>99%High Stability
7.425~97%Slow Oxidation/Hydrolysis
7.450~88%Accelerated Oxidation/Hydrolysis
9.04~97%Slow Base-catalyzed Hydrolysis
9.025~90%Base-catalyzed Hydrolysis/Oxidation
9.050<75%Accelerated Hydrolysis/Oxidation

Experimental Protocols

Protocol 1: Preparation of Buffers and Stock Solution
  • Buffer Preparation :

    • pH 2.0 : Prepare a 0.1 M potassium chloride / hydrochloric acid buffer.

    • pH 5.0 : Prepare a 0.1 M sodium acetate / acetic acid buffer.

    • pH 7.4 : Prepare a 0.1 M phosphate-buffered saline (PBS).

    • pH 9.0 : Prepare a 0.1 M sodium borate / boric acid buffer.

    • Adjust the pH of all buffers at the intended experimental temperature.[3]

  • Stock Solution Preparation :

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of HPLC-grade DMSO to make a 10 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Aliquot into small volumes in amber vials and store at -20°C.

Protocol 2: General pH and Temperature Stability Study
  • Sample Preparation :

    • Thaw one aliquot of the 10 mg/mL this compound stock solution.

    • For each pH/temperature condition, dilute the stock solution into the respective aqueous buffer to a final concentration of 100 µg/mL. Prepare enough volume for all time points.

    • For example, add 100 µL of stock solution to 9.9 mL of buffer.

  • Incubation :

    • Immediately take a sample for the T=0 time point analysis.

    • Place the remaining solutions in their respective temperature-controlled environments (e.g., 4°C refrigerator, 25°C incubator, 50°C water bath).

    • Protect all samples from light.

  • Sampling :

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately quench any further degradation by diluting the sample in the mobile phase and placing it in an HPLC autosampler cooled to 4°C, or by freezing at -20°C for later analysis.

  • Analysis :

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 3: Example Stability-Indicating HPLC-UV Method
  • Instrumentation : HPLC system with a UV/Vis or Diode Array Detector.[7][11]

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Scan for optimal wavelength; start with ~254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Visualizations

G cluster_stability Instability Confirmed start Unexpected Results (e.g., low potency, new peaks) check_protocol Review Experimental Protocol & Storage start->check_protocol run_control Run Control Sample (Freshly Prepared) start->run_control instability Compound Instability Is Likely run_control->instability investigate_ph Test Stability at Different pH Values instability->investigate_ph investigate_temp Test Stability at Different Temperatures instability->investigate_temp investigate_ox Assess Oxidation (Use de-gassed buffer) instability->investigate_ox optimize Optimize Assay Conditions (pH, Temp, Time, Light) investigate_ph->optimize investigate_temp->optimize investigate_ox->optimize

Caption: Troubleshooting workflow for investigating this compound instability.

G compound This compound Stability ph pH (Acid/Base Hydrolysis) compound->ph temp Temperature (Thermolysis) compound->temp oxygen Oxygen (Oxidation) compound->oxygen light Light (Photodegradation) compound->light ions Metal Ions (Catalysis) compound->ions

Caption: Key environmental factors affecting the stability of this compound.

G prep 1. Prepare Buffers & Stock Solution dilute 2. Dilute Stock to Working Concentration prep->dilute t0 3. Analyze T=0 Sample dilute->t0 incubate 4. Incubate Samples (Controlled Temp/pH) t0->incubate sample 5. Withdraw Samples at Time Points incubate->sample analyze 6. Analyze by HPLC sample->analyze data 7. Calculate % Remaining analyze->data

Caption: Experimental workflow for a pH and temperature stability study.

References

Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxyoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Hydroxyoxindole derivatives in biological buffers.

Troubleshooting Guide

Researchers often face challenges with the poor aqueous solubility of this compound derivatives, which can impact the accuracy and reproducibility of experimental results. This guide provides a systematic approach to troubleshoot and overcome these issues.

Problem: My this compound derivative precipitates out of solution upon dilution in a biological buffer (e.g., PBS).

Root Cause Analysis and Solutions:

Potential Cause Recommended Action Detailed Explanation
Low Intrinsic Aqueous Solubility 1. Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).2. Control Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and toxicity in cell-based assays.[1][2]This compound and its derivatives are often lipophilic and have inherently low solubility in aqueous environments.[3] A concentrated DMSO stock allows for a smaller volume to be added to the aqueous buffer, minimizing the disruption of the aqueous environment.
pH-Dependent Solubility 1. Adjust Buffer pH: Determine the pKa of your specific derivative. If it is an acidic or basic compound, adjusting the pH of the biological buffer can significantly enhance solubility.The ionization state of a compound, which is dependent on the pH of the solution, can dramatically affect its solubility. For ionizable drugs, solubility can be significantly higher for the ionized form compared to the neutral form.
Compound Aggregation 1. Use of Co-solvents: Introduce a low percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) into the final aqueous solution.2. Incorporate Solubilizing Agents: Consider the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[3][4][5][6][7]Aggregation can occur when the compound is introduced into an unfavorable aqueous environment. Co-solvents can help to disrupt these aggregates and keep the compound in solution. Cyclodextrins encapsulate the hydrophobic drug molecule, presenting a hydrophilic exterior to the aqueous solvent.
Kinetic vs. Thermodynamic Solubility 1. Perform a Kinetic Solubility Assay: This will help determine the concentration at which your compound starts to precipitate under your specific experimental conditions (short incubation time).2. Consider Thermodynamic Solubility for Formulation: For long-term studies or formulation development, determining the thermodynamic equilibrium solubility is crucial.Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock, while thermodynamic solubility is the true equilibrium solubility. Understanding both can guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing stock solutions of this compound derivatives?

A1: Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound derivatives.[1][2][8] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q2: What is the maximum final concentration of DMSO that is acceptable in cell-based assays?

A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid cytotoxic effects.[1] However, the tolerance can be cell line-dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration) to assess any potential effects on your specific cells.

Q3: My compound still precipitates even when using a low final DMSO concentration. What should I do?

A3: If precipitation persists, consider the following steps:

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent environment can sometimes prevent precipitation.[1]

  • Pre-warming the Buffer: Gently warming the biological buffer before adding the compound stock solution can sometimes improve solubility.

  • Sonication: Brief sonication of the final solution can help to break up small aggregates and improve dissolution.

  • Use of Surfactants: A very low concentration of a non-ionic surfactant (e.g., Tween® 80) can help to maintain the compound in solution, but be mindful of its potential effects on your biological system.

Q4: How can I quantitatively measure the solubility of my this compound derivative in a specific buffer?

A4: You can perform either a kinetic or a thermodynamic solubility assay.

  • Kinetic Solubility Assay: This is a high-throughput method where a DMSO stock of your compound is added to the buffer, and precipitation is measured over a short period, often using nephelometry (light scattering).[9][10]

  • Thermodynamic Solubility Assay: This "shake-flask" method involves adding an excess of the solid compound to the buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours). The supernatant is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.[11][12][13][14]

Q5: Are there any formulation strategies to improve the in vivo bioavailability of poorly soluble this compound derivatives?

A5: Yes, several formulation strategies can be employed, including:

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.

Quantitative Data on Solubility of Related Compounds

Table 1: Solubility of Oxindole in Various Solvents

SolventSolubilityReference
Ethanol~10 mg/mL[11]
Dimethylformamide (DMF)~10 mg/mL[11]
Dimethyl Sulfoxide (DMSO)~3 mg/mL[11]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[11]
WaterInsoluble[15]

Table 2: Aqueous Solubility of Structurally Related Kinase Inhibitors

CompoundBuffer/ConditionsSolubilityReference
PazopanibAqueous BufferSparingly soluble[16]
Pazopanib1:5 DMF:PBS (pH 7.2)~0.17 mg/mL[16]
AxitinibAqueous media (pH 1.1 to 7.8)> 0.2 µg/mL[6]
SunitinibCell Culture MediumFinal concentration of 17.61 µM achieved after 4 hours

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of a this compound Derivative in DMSO

  • Materials:

    • This compound derivative (solid powder)

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial or microcentrifuge tube

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of the this compound derivative required to make a 10 mM solution in the desired volume of DMSO. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).

    • Accurately weigh the calculated mass of the compound and transfer it to the sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Measurement by Nephelometry

  • Materials:

    • 10 mM DMSO stock solution of the this compound derivative

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 96-well microplate (clear bottom)

    • Nephelometer (plate reader with light scattering capabilities)

  • Procedure:

    • Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO (e.g., to 5 mM, 2.5 mM, etc.).

    • In the 96-well plate, add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to multiple wells. Include DMSO-only wells as a negative control.

    • Rapidly add a larger volume of PBS (e.g., 198 µL) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 1%.

    • Immediately place the plate in the nephelometer and measure the light scattering at time zero.

    • Incubate the plate at room temperature or 37°C and take readings at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr).

    • The kinetic solubility is the highest concentration that does not show a significant increase in light scattering compared to the DMSO control.[9][10]

Visualizations

Signaling Pathways

This compound derivatives often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the primary pathways likely affected.

VEGFR_PDGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates Oxindole This compound Derivative Oxindole->VEGFR Inhibits Oxindole->PDGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Leads to AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF Activates AKT->Proliferation Leads to MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Leads to

Caption: VEGFR and PDGFR signaling pathways inhibited by this compound derivatives.

MAPK_PI3K_Signaling cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Oxindole This compound Derivative Oxindole->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation ERK->CellProliferation

Caption: Downstream PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Workflows

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitates in Biological Buffer PrepStock Prepare High-Concentration Stock in Anhydrous DMSO Start->PrepStock CheckDMSO Is Final DMSO Concentration <0.5%? PrepStock->CheckDMSO Precipitation Precipitation Still Occurs CheckDMSO->Precipitation No Success Success: Compound Soluble CheckDMSO->Success Yes AdjustpH Adjust Buffer pH Precipitation->AdjustpH CoSolvent Add Co-solvent (e.g., Ethanol, PEG) AdjustpH->CoSolvent If still precipitates Cyclodextrin Use Cyclodextrin CoSolvent->Cyclodextrin If still precipitates Cyclodextrin->Success Likely Soluble

Caption: Troubleshooting workflow for compound precipitation.

Kinetic_Solubility_Workflow Start Start: Determine Kinetic Solubility PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock SerialDilute Serial Dilutions in DMSO PrepStock->SerialDilute AddToBuffer Add to Buffer in 96-well Plate SerialDilute->AddToBuffer Measure Measure Light Scattering (Nephelometry) AddToBuffer->Measure Analyze Analyze Data: Identify Precipitation Point Measure->Analyze

Caption: Experimental workflow for kinetic solubility assay.

References

How to prevent the degradation of 5-Hydroxyoxindole during storage.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 5-Hydroxyoxindole, ensuring its stability during storage and experimentation is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues.

Troubleshooting Guides

Problem: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under the recommended conditions.

    • Assess Purity: Analyze the purity of your this compound stock using a validated stability-indicating analytical method.

    • Review Experimental Protocol: Evaluate your experimental setup for potential sources of degradation, such as exposure to light, incompatible solvents, or extreme pH.

Problem: Visible changes in the appearance of the this compound sample (e.g., color change from off-white/yellowish-brown to darker brown).
  • Possible Cause: Oxidative or photolytic degradation.

  • Troubleshooting Steps:

    • Minimize Exposure: Protect the compound from light and oxygen. Work in a controlled environment (e.g., under an inert atmosphere) whenever possible.

    • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment.

    • Purity Analysis: Characterize the sample to identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure and antioxidant properties, this compound is susceptible to degradation primarily through oxidation . The hydroxyl group on the indole ring makes it prone to oxidation, which can lead to the formation of various degradation products. It may also be sensitive to photodegradation and hydrolysis under certain pH conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ConditionSolid FormIn Solution
Temperature Store at -20°C for long-term storage.[1][2]Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3]Purge the solvent with an inert gas before dissolving the compound and store the solution under an inert atmosphere.
Light Protect from light by storing in an amber vial or a light-blocking container.Use amber vials or wrap the container with aluminum foil to protect from light.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To enhance the stability of this compound in solution, consider the following strategies:

  • pH Control: The stability of phenolic compounds can be pH-dependent. It is advisable to use buffered solutions to maintain a stable pH, ideally in the slightly acidic range (pH 3-5), to minimize oxidation.[4]

  • Use of Antioxidants: The addition of antioxidants can help protect this compound from oxidative degradation. Common antioxidants used in pharmaceutical formulations include:

    • Ascorbic acid (Vitamin C)

    • Butylated hydroxytoluene (BHT)

    • Tert-butyl hydroquinone (TBHQ)[5]

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these ions and improve stability.[6]

  • Solvent Selection: Use deoxygenated solvents for preparing solutions. Solvents should be of high purity and free from peroxides.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in the literature, based on studies of the related compound 5-hydroxyindole, potential oxidative degradation products may include:

  • 2-Oxo-5-hydroxyindole: Formed through the oxidation of the indole ring.[7]

  • Dimers and Tetramers: Resulting from the polymerization of oxidized intermediates.[8]

Further characterization using techniques like LC-MS is necessary to definitively identify the degradation products under specific stress conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

  • Validated stability-indicating UPLC/HPLC method

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Store solid this compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] A dark control sample should be stored under the same conditions but protected from light.

3. Analysis:

  • At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating UPLC/HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Development of a Stability-Indicating UPLC Method

This protocol provides a starting point for developing a UPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Suggested Starting Point):

ParameterSuggested Condition
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[11][12]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Detection PDA detector, monitor at the λmax of this compound and also scan a wider range (e.g., 200-400 nm) to detect degradation products with different chromophores.
Injection Volume 1 - 5 µL

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can separate the main peak of this compound from all degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Photolysis Photolysis This compound->Photolysis Degradation_Products Degradation Products (e.g., 2-Oxo-5-hydroxyindole, Dimers) Oxidation->Degradation_Products Primary Pathway Hydrolysis (Acid/Base)->Degradation_Products Photolysis->Degradation_Products experimental_workflow cluster_stress Forced Degradation Acid Acid Analysis UPLC/LC-MS Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Sample_Preparation Prepare this compound Samples Sample_Preparation->Acid Sample_Preparation->Base Sample_Preparation->Oxidation Sample_Preparation->Heat Sample_Preparation->Light Characterization Identify Degradation Products Analysis->Characterization

References

Purification challenges of 5-Hydroxyoxindole from a complex reaction mixture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 5-Hydroxyoxindole from complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include unreacted starting materials such as substituted 2-nitrophenylacetic acids, intermediates like the corresponding hydroxylamine, and byproducts from over-reduction or other side reactions.[1][2] The specific impurity profile will depend on the synthetic route employed.

Q2: How can I assess the purity of my this compound sample?

A2: The most common and accurate method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC).[3] Other analytical techniques such as Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment during the purification process.

Q3: Is this compound a stable compound?

A3: this compound can be susceptible to degradation under certain conditions. Factors such as pH, temperature, light, and the presence of oxygen can affect its stability.[4] It is generally advisable to store the purified compound in a cool, dark place and under an inert atmosphere if possible. The stability of related hydroxyindole structures can be influenced by pH, with some showing more stability in acidic conditions versus neutral or alkaline solutions.[5]

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying this compound are flash column chromatography and recrystallization. The choice of method depends on the scale of the purification and the nature of the impurities. A combination of these techniques is often employed to achieve high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is cooling too quickly.- Try a different solvent system with lower solubility for this compound.- Cool the solution more slowly.- Add a small seed crystal to induce crystallization.
Poor recovery of the product The compound is too soluble in the recrystallization solvent, even at low temperatures.- Use a less polar solvent or a solvent mixture.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.- Place the solution in a freezer to maximize precipitation.
Crystals are colored or contain visible impurities The chosen solvent did not effectively separate the impurity.- Try a different recrystallization solvent.- Consider a pre-purification step using flash chromatography to remove the bulk of the colored impurity.- Wash the crystals with a small amount of cold solvent.
Flash Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of this compound from impurities The solvent system (eluent) is not optimal.- Optimize the solvent system using TLC first. Aim for an Rf value of ~0.2-0.3 for this compound.- Use a shallower solvent gradient during elution.[6]
Compound is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent.- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[6]
Cracking of the silica gel bed Improper packing of the column or running the column too fast.- Ensure the silica gel is packed as a uniform slurry.- Apply gentle and consistent pressure during elution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general guideline; the optimal solvent system should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating.

    • Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.[7]

    • Common solvent systems for polar compounds include ethanol/water, acetone/water, and ethyl acetate/heptane.[8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent System Selection:

    • Use TLC to determine a suitable solvent system. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

    • The ideal Rf value for the target compound is around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading).[9]

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial, non-polar solvent.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[6][10]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC Purity Analysis of this compound

This is a general method that may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient:

    • Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over a set time (e.g., 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[11]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition.[3]

Data Presentation

Table 1: Common Solvent Systems for Recrystallization

Solvent SystemPolarityComments
Ethanol/WaterHighGood for many polar organic compounds. The ratio can be adjusted to optimize solubility.[8]
Acetone/WaterHighSimilar to ethanol/water, useful for moderately polar compounds.[8]
Ethyl Acetate/HeptaneMediumA common choice for compounds of intermediate polarity.[8]
Dichloromethane/HexaneLow-MediumSuitable for less polar compounds.

Table 2: General Conditions for Flash Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients
Rf of Target Compound on TLC 0.2 - 0.3
Sample Loading Dry loading is preferred if the sample is not very soluble in the initial eluent.[9]

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Crude Crude this compound Mixture Extraction Liquid-Liquid Extraction (Optional) Crude->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography TLC TLC Analysis Chromatography->TLC Fraction Analysis Recrystallization Recrystallization HPLC HPLC Purity Check Recrystallization->HPLC Final Purity Assessment TLC->Recrystallization Combine Pure Fractions Pure Pure this compound HPLC->Pure TroubleshootingTree Start Purification Unsuccessful Purity Purity below target? Start->Purity Yield Yield too low? Purity->Yield No Chromatography Optimize Flash Chromatography Purity->Chromatography Yes Recrystallization Optimize Recrystallization Yield->Recrystallization Yes Gradient Adjust Chromatography Gradient Chromatography->Gradient Solvent Change Recrystallization Solvent Recrystallization->Solvent

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of 5-Hydroxyoxindole and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacities of the endogenous metabolite 5-Hydroxyoxindole and the well-established antioxidant, ascorbic acid (Vitamin C). The comparison is based on available experimental data from in vitro assays. While direct comparative studies with quantitative data under identical conditions are limited, this guide synthesizes existing findings to offer insights into their respective antioxidant potentials.

Executive Summary

Both this compound and ascorbic acid demonstrate significant antioxidant properties through radical scavenging mechanisms. This compound, a structural analog of uric acid, has shown excellent activity in assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging and lipid peroxidation inhibition assays[1]. Ascorbic acid is a benchmark antioxidant used extensively as a positive control in these assays. A direct quantitative comparison is challenging due to variations in experimental protocols across different studies. However, by examining the available data, we can infer the relative potencies and mechanisms of these two compounds.

Quantitative Data on Antioxidant Capacity

The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity, representing the concentration of a substance required to scavenge 50% of free radicals. A lower IC50 value indicates greater antioxidant potency.

Table 1: Antioxidant Capacity of this compound Derivatives and Related Compounds

Compound/DerivativeAssayIC50 / ActivityReference CompoundSource
This compoundDPPH Radical ScavengingStronger than uric acidUric Acid[1]
This compoundLipid Peroxidation InhibitionStronger than uric acidUric Acid[1]
3-substituted-2-oxindolesDPPH Radical ScavengingModerate to good activity at low concentrationsAscorbic Acid[2]

Note: Specific IC50 values for this compound were not available in the reviewed literature for a direct comparison with ascorbic acid.

Table 2: Antioxidant Capacity of Ascorbic Acid (Vitamin C)

AssayIC50 Value (µg/mL)NotesSource(s)
DPPH Radical Scavenging~3.37 - 24.34Values vary significantly based on specific assay conditions.[3][4]

Experimental Protocols

The most frequently cited method for evaluating the antioxidant capacity of these compounds is the DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This protocol is a synthesized representation of standard procedures used in the cited literature.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Test Samples: this compound and ascorbic acid (as a positive control) are dissolved in the same solvent as the DPPH solution to create a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test samples. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control solution and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Samples DPPH_Sol->Mix Test_Sol Prepare Serial Dilutions of This compound & Ascorbic Acid Test_Sol->Mix Incubate Incubate in Dark (30 min at RT) Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Scavenging Activity Spectro->Calc IC50 Determine IC50 Value Calc->IC50

DPPH Radical Scavenging Assay Workflow.

Mechanisms of Antioxidant Action

This compound: As a phenolic compound, this compound likely exerts its antioxidant effects primarily through hydrogen atom donation. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The oxindole core itself may also contribute to its radical scavenging ability[2].

Ascorbic Acid: The antioxidant mechanism of ascorbic acid is well-documented. It is a potent reducing agent and can donate electrons to neutralize a wide range of reactive oxygen species (ROS). The enediol structure of ascorbic acid is key to this activity. Upon donating one electron, it forms the relatively stable ascorbyl radical, and upon donating a second, it becomes dehydroascorbic acid.

The Nrf2/ARE Signaling Pathway

A crucial mechanism for cellular defense against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. While direct evidence specifically linking this compound to Nrf2 activation is emerging for related compounds, this pathway is a common target for many phenolic antioxidants. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1 Reacts with Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap_Nrf2_group Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates

The Nrf2/ARE Antioxidant Signaling Pathway.

Conclusion

Both this compound and ascorbic acid are competent antioxidant molecules. This compound shows promise as a potent antioxidant, with studies indicating its efficacy is comparable to or greater than other endogenous antioxidants like uric acid. Ascorbic acid remains a universally recognized standard for high antioxidant capacity. The primary limitation in this comparison is the absence of studies performing a direct, side-by-side evaluation of these two specific compounds using standardized assays. Such research would be invaluable for accurately quantifying their relative antioxidant potencies and would be a critical step in exploring the therapeutic potential of this compound in oxidative stress-mediated diseases.

References

Unveiling the Therapeutic Potential: A Comparative Guide to 5-Hydroxyoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 5-hydroxyoxindole core has emerged as a promising pharmacophore, exhibiting a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.

The inherent versatility of the oxindole scaffold, particularly with a hydroxyl group at the 5-position, allows for a wide array of chemical modifications. These modifications significantly influence the compound's interaction with biological targets, leading to a spectrum of pharmacological effects, including antioxidant, anticancer, and anti-inflammatory activities.

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the performance of different this compound derivatives, the following tables summarize their quantitative biological data from various studies.

Antioxidant Activity

The antioxidant potential of this compound derivatives is a key area of investigation. The ability to scavenge free radicals and inhibit lipid peroxidation makes them attractive candidates for combating oxidative stress-related diseases. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity.

Compound IDR1-SubstituentR2-SubstituentDPPH Scavenging Activity (IC50, µM)Reference
1 HH25.3[1]
2a H3-phenacyl-3-hydroxy>100[1]
3-monosubstituted Various alkyl/arylHStronger than 3,3-disubstituted[1]
Generic More lipophilic groups-Generally greater activity[2]

Table 1: Comparison of the DPPH radical scavenging activity of this compound derivatives. A lower IC50 value indicates higher antioxidant activity.

The data suggests that substitution at the 3-position of the this compound core plays a critical role in its antioxidant activity. While 3,3-disubstituted derivatives tend to have lower radical scavenging activity compared to the parent compound, monosubstitution at this position appears to be more favorable.[1] Furthermore, increasing the lipophilicity of the derivatives has been shown to enhance their antioxidant effects.[2]

Anticancer Activity

The anticancer properties of oxindole derivatives have been extensively studied, with many compounds demonstrating potent inhibitory effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Compound IDModificationCancer Cell LineAnticancer Activity (IC50, µM)Reference
Generic Spirooxindoles HalogenationVariousPotent activity[3]
Indole-based Tyrphostins N-alkylindole substitutionHCT-116Sub-micromolar[4]
5f (Indole Derivative) p-chlorophenyl substituentMCF-713.2[5]
5f (Indole Derivative) p-chlorophenyl substituentMDA-MB-4688.2[5]
5 and 7 (5-nitroindole) -HeLa5.08 ± 0.91 and 5.89 ± 0.73[6]

Table 2: Comparison of the anticancer activity of various oxindole and indole derivatives.

The data highlights the potential of this compound and related indole structures as scaffolds for the development of novel anticancer agents. Modifications such as halogenation and the introduction of specific aromatic moieties can significantly enhance their cytotoxic effects against cancer cells.[3][5]

Key Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more targeted therapies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway, a key target for anticancer this compound derivatives.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through its receptor VEGFR-2, is a critical regulator of angiogenesis, the formation of new blood vessels.[7][8] In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis. Several oxindole derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[8]

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX5 FLAP FLAP FLAP->LOX5 HPETE5 5-HPETE LOX5->HPETE5 LTA4 Leukotriene A4 (LTA4) HPETE5->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation

References

Validating the results of a cell-based 5-Hydroxyoxindole assay with a secondary method.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the pursuit of novel therapeutics and understanding complex biological processes, the accuracy and reliability of assay results are paramount. Cell-based assays investigating the effects or production of 5-hydroxyoxindole, a tryptophan metabolite implicated in various physiological and pathological states, are valuable tools. However, to ensure the robustness of these findings, validation with a secondary, orthogonal method is a critical step. This guide provides a comparative overview of validating a primary cell-based this compound assay with a robust analytical technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparing Assay Performance

When validating the results of a primary cell-based this compound assay, it is crucial to compare key performance characteristics with the secondary method. The following table summarizes a hypothetical comparison between a primary cell-based assay (e.g., a fluorescence-based enzymatic assay) and an LC-MS method for the quantification of this compound in cell culture supernatant.

Parameter Primary Cell-Based Assay (Fluorescence) Secondary Method (LC-MS) Interpretation
Principle Indirect measurement based on enzymatic activity or antibody binding leading to a fluorescent signal.Direct detection and quantification based on the mass-to-charge ratio of the target analyte.LC-MS provides higher specificity and is less prone to interference from structurally similar molecules.
Limit of Detection (LOD) 10-50 nM0.5-5 nMLC-MS typically offers superior sensitivity, allowing for the detection of lower concentrations of this compound.
Limit of Quantification (LOQ) 30-100 nM1-10 nMThe lower LOQ of LC-MS enables more precise measurement of small changes in this compound levels.
Linear Range 50-1000 nM1-5000 nMLC-MS generally provides a wider dynamic range for quantification.
Specificity Moderate to High (potential for cross-reactivity)Very High (based on mass fragmentation)The high specificity of LC-MS confirms the identity of the analyte being measured, reducing the risk of false positives.[1][2]
Throughput High (96- or 384-well plate format)Low to Medium (sample-by-sample injection)The primary assay is better suited for high-throughput screening, while LC-MS is ideal for validating a smaller number of key findings.
Matrix Effect Susceptible to interference from media components and other cellular metabolites.Can be minimized with appropriate sample preparation and internal standards.[3]LC-MS, when properly optimized, offers more reliable quantification in complex biological matrices.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are representative methodologies for a primary cell-based assay and its validation using LC-MS.

Primary Assay: Cell-Based this compound Production Assay (Example)

This protocol describes a hypothetical assay to measure the production of this compound by cultured cells in response to a stimulus.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a human hepatocyte cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Remove the culture medium and replace it with fresh medium containing the test compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

  • This compound Detection (Fluorescence-Based Kit):

    • Follow the manufacturer's instructions for the specific fluorescence-based this compound detection kit. This typically involves:

      • Adding a reaction mixture containing a specific enzyme and a fluorogenic substrate to the supernatant samples and standards.

      • Incubating the plate at 37°C for 60 minutes.

      • Measuring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the unknown samples by interpolating their fluorescence values from the standard curve.

Secondary Method: LC-MS for this compound Quantification

This protocol outlines the steps for validating the results from the primary assay using a more specific and sensitive analytical method.[2]

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of cell culture supernatant, add 300 µL of ice-cold methanol containing an internal standard (e.g., deuterated this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Inject 10 µL of the prepared sample onto a C18 reverse-phase column.

      • Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS):

      • Perform detection using a triple quadrupole mass spectrometer in positive ion mode.

      • Monitor the specific mass transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis and Validation:

    • Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

    • Validate the LC-MS method for linearity, accuracy, precision, and stability according to established guidelines.[1][3][4]

Mandatory Visualization

To further clarify the experimental workflows and the logic behind the validation process, the following diagrams are provided.

G cluster_primary Primary Cell-Based Assay cluster_secondary Secondary Validation (LC-MS) A Cell Seeding & Treatment B Supernatant Collection A->B C Fluorescence-Based Detection B->C E Sample Preparation (Extraction) B->E Aliquoting for Orthogonal Analysis D Quantitative Result C->D H Validated Result D->H Result Comparison & Validation F LC Separation E->F G MS Detection & Quantification F->G G->H

Caption: Workflow for validating a primary cell-based assay with LC-MS.

G cluster_pathway Hypothetical Signaling Pathway cluster_validation_points Validation Points Drug Test Compound Cell Cultured Cells Drug->Cell Enzyme Target Enzyme Cell->Enzyme Product This compound Enzyme->Product Response Cellular Response (e.g., Gene Expression) Product->Response Assay1 Primary Assay: Measure Product Product->Assay1 Quantification Assay2 Secondary Assay: Measure Downstream Response (e.g., Western Blot for Protein Expression) Response->Assay2 Confirmation

Caption: Logical relationship for validating a cellular response to this compound.

In instances where the primary cell-based assay measures a cellular response to this compound (e.g., inhibition of a target protein), a Western blot can serve as an excellent secondary validation method.[5][6][7] This technique allows for the specific detection and semi-quantitative analysis of the target protein and its post-translational modifications, providing orthogonal evidence to support the initial findings. The validation process would involve treating cells with this compound, preparing cell lysates, and then performing a Western blot to assess the levels or modification state of the protein of interest.

By employing these rigorous validation strategies, researchers can significantly increase the confidence in their cell-based assay results, paving the way for more robust and translatable scientific discoveries.

References

In vivo validation of the antioxidant effects of 5-Hydroxyoxindole in animal models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant effects of 5-Hydroxyoxindole, benchmarked against established antioxidants, Quercetin and Vitamin C. While direct in vivo validation for this compound in animal models of systemic oxidative stress is emerging, this document synthesizes available ex vivo data and juxtaposes it with comprehensive in vivo findings for well-characterized alternatives. This comparison aims to highlight the potential of this compound as a novel therapeutic candidate and to provide a framework for future in vivo studies.

Performance Comparison of Antioxidants

The following tables summarize the quantitative data on the antioxidant effects of this compound, Quercetin, and Vitamin C. It is important to note that the data for this compound is derived from an ex vivo model, while the data for Quercetin and Vitamin C are from in vivo studies. This distinction is crucial for interpreting the comparative efficacy.

Table 1: Comparative Efficacy in Suppressing Lipid Peroxidation

CompoundAnimal Model/SystemKey ParameterQuantitative ResultsReference
This compound Rat Liver Microsomes (ex vivo)Inhibition of tert-butylhydroperoxide-induced lipid peroxidationSignificant suppression of lipid peroxidation.[1]
Quercetin CCl4-induced Liver Injury (Rats, in vivo)Malondialdehyde (MDA) LevelsSignificant decrease in MDA levels in the liver.[2]
Vitamin C Pilocarpine-induced Seizures (Rats, in vivo)Hippocampal Lipid PeroxidationSignificant decrease in lipid peroxidation levels.

Table 2: Comparative Effects on Endogenous Antioxidant Enzymes

CompoundAnimal Model/SystemEnzyme(s)EffectReference
This compound Data not available--
Quercetin CCl4-induced Liver Injury (Rats, in vivo)Catalase (CAT), Superoxide Dismutase (SOD), Glutathione (GSH)Reversal of CCl4-induced decreases in CAT, SOD, and GSH levels.[3]
Vitamin C D-galactose-induced Aging (Mice, in vivo)Superoxide Dismutase 1 and 2 (SOD1, SOD2)Ameliorated the D-galactose-induced downregulation of SOD1 and SOD2.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Suppression of Lipid Peroxidation in Rat Liver Microsomes (this compound)

This ex vivo protocol assesses the direct protective effect of a compound against oxidative damage to cellular membranes.

  • Preparation of Rat Liver Microsomes: Livers are excised from male Wistar rats, homogenized in a phosphate buffer, and subjected to differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal suspension is then determined.

  • Induction of Lipid Peroxidation: Lipid peroxidation is initiated by adding tert-butylhydroperoxide to the microsomal suspension in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Treatment and Measurement: this compound is added to the reaction mixture at various concentrations prior to the induction of peroxidation. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The results are expressed as the percentage inhibition of MDA formation compared to the control group without the test compound.[1]

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats (Quercetin)

This in vivo model is a classic method for evaluating the hepatoprotective and antioxidant effects of compounds against chemically-induced liver damage.

  • Animal Model: Male Wistar rats are used for the study.

  • Induction of Hepatotoxicity: A single oral dose of CCl4 (1 mL/kg body weight), often mixed with a vehicle like olive oil, is administered to induce acute liver injury and oxidative stress.

  • Treatment Protocol: Quercetin (at doses such as 100 mg/kg body weight) is administered intraperitoneally before the CCl4 administration.

  • Assessment of Antioxidant Status: After a specified period (e.g., 24 hours), the animals are euthanized, and liver tissue is collected. The liver homogenates are then used to measure the levels of MDA and the activities of antioxidant enzymes such as SOD, CAT, and GSH.[3]

D-galactose-Induced Aging in Mice (Vitamin C)

This in vivo model mimics the natural aging process by inducing chronic oxidative stress.

  • Animal Model: Male or female mice are used for this long-term study.

  • Induction of Aging: D-galactose is administered subcutaneously daily (e.g., at 150 mg/kg body weight) for an extended period (e.g., 10 weeks) to induce an aging-like state characterized by increased oxidative stress.

  • Treatment Protocol: Vitamin C (e.g., at 150 mg/kg body weight) is co-administered orally during the latter part of the D-galactose treatment period (e.g., for the last four weeks).

  • Evaluation of Antioxidant Markers: At the end of the experimental period, brain tissue, particularly the hippocampus, is collected. The tissue homogenates are analyzed for the expression levels of antioxidant enzymes like SOD1 and SOD2.[4]

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and the signaling pathways potentially involved in the antioxidant actions of these compounds.

experimental_workflow cluster_5HO This compound (ex vivo) cluster_alternatives Alternatives (in vivo) a1 Isolate Rat Liver Microsomes a2 Induce Lipid Peroxidation (tert-butylhydroperoxide) a1->a2 a3 Treat with this compound a2->a3 a4 Measure MDA Levels (TBARS Assay) a3->a4 b1 Induce Oxidative Stress in Animal Model (e.g., CCl4 in rats, D-galactose in mice) b2 Administer Test Compound (Quercetin or Vitamin C) b1->b2 b3 Collect Target Tissues (Liver, Brain) b2->b3 b4 Measure Antioxidant Markers (MDA, SOD, CAT, GSH) b3->b4

Caption: Comparative experimental workflows for evaluating antioxidant activity.

signaling_pathway cluster_nrf2 Nrf2 Signaling Pathway cluster_mapk MAPK/NF-κB Signaling ROS Oxidative Stress (Increased ROS) Nrf2 Nrf2 Activation ROS->Nrf2 activates MAPK MAPK Pathway ROS->MAPK activates Antioxidant Antioxidant Compound (e.g., Quercetin, Vitamin C) Antioxidant->Nrf2 promotes Antioxidant->MAPK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GSH-Px) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS neutralizes NFkB NF-κB Activation MAPK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->ROS exacerbates

Caption: Key signaling pathways in antioxidant response.

Concluding Remarks

This compound demonstrates promising antioxidant activity in ex vivo models, particularly in its ability to suppress lipid peroxidation. This suggests a potential therapeutic role in conditions associated with oxidative stress. However, to establish its clinical relevance, further in vivo studies are imperative.

A direct comparison with established antioxidants like Quercetin and Vitamin C, which have extensive in vivo data, reveals the current evidence gap for this compound. Future research should focus on evaluating this compound in well-characterized animal models of oxidative stress, such as CCl4-induced hepatotoxicity or D-galactose-induced aging. Such studies would enable a more direct and quantitative comparison of its efficacy against existing antioxidant therapies and would elucidate its potential to modulate key antioxidant signaling pathways like the Nrf2 pathway. The data presented in this guide serves as a foundational resource for designing these critical next steps in the preclinical validation of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyoxindole
Reactant of Route 2
5-Hydroxyoxindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。